molecular formula C16H20ClN3O3S B6571791 1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 942873-62-3

1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B6571791
CAS RN: 942873-62-3
M. Wt: 369.9 g/mol
InChI Key: RBHBLHVZTFTXFB-UHFFFAOYSA-N
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Description

Compounds like “1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” belong to a class of organic compounds known as benzoyl derivatives. These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) .


Molecular Structure Analysis

The molecular structure of benzoyl derivatives is characterized by a benzene ring attached to a carbonyl group . The exact structure of “1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” would depend on the specific locations of the substituents on the benzene ring.


Chemical Reactions Analysis

Benzoyl derivatives can undergo various chemical reactions, including electrophilic aromatic substitution . The specific reactions “1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” can undergo would depend on the specific functional groups present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzoyl derivatives generally have good stability and solubility in organic solvents . They also exhibit interesting electrochemical properties .

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, influencing their activity

Mode of Action

It’s known that such compounds can undergo various chemical reactions, including electrophilic substitution reactions . These reactions can lead to changes in the structure and function of the target molecules, thereby influencing their activity .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical processes, including the formation of n-aryl-n′(2-chlorobenzoyl) thioureas . The downstream effects of these changes can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

Similar compounds have been shown to undergo metabolism in the body, leading to the formation of various metabolites . These metabolites can have different bioavailability and activity compared to the parent compound .

Result of Action

Similar compounds have been shown to have various biological effects, including anti-diabetic potential . The specific effects of this compound would depend on its targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide. For instance, the presence of certain sulfides can accelerate the photodegradation of similar compounds under UVA irradiation . Additionally, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other chemicals .

Safety and Hazards

Benzoyl derivatives can be hazardous. For example, 2-chlorobenzoyl chloride is corrosive to metals and causes severe skin burns and eye damage .

Future Directions

The future directions for research on benzoyl derivatives could include the development of new synthesis methods, exploration of their potential uses in various fields such as medicine and agriculture, and further investigation of their properties .

properties

IUPAC Name

1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O3S/c1-5-19(6-2)24(22,23)15-11(3)18-20(12(15)4)16(21)13-9-7-8-10-14(13)17/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHBLHVZTFTXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzoyl)-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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